molecular formula C12H18BrNO B13246887 3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol

3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol

Cat. No.: B13246887
M. Wt: 272.18 g/mol
InChI Key: XXMJZCYPGULQHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol is a tertiary alcohol featuring a propan-1-ol backbone substituted at position 3 with an amino group linked to a 1-(4-bromophenyl)propyl chain. The 4-bromophenyl moiety introduces electron-withdrawing characteristics, while the amino and hydroxyl groups contribute to hydrogen bonding and solubility.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

3-[1-(4-bromophenyl)propylamino]propan-1-ol

InChI

InChI=1S/C12H18BrNO/c1-2-12(14-8-3-9-15)10-4-6-11(13)7-5-10/h4-7,12,14-15H,2-3,8-9H2,1H3

InChI Key

XXMJZCYPGULQHG-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)Br)NCCCO

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

A common and versatile method to prepare amino alcohols substituted with arylalkyl groups is reductive amination of an appropriate ketone or aldehyde with an amine source, followed by reduction.

  • For example, starting from 4-bromopropiophenone (4-bromo-phenyl-propionyl ketone), reductive amination with 3-aminopropanol or its protected derivative can yield the target amino alcohol.
  • The reaction typically uses reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation under mild conditions to avoid side reactions.

Nucleophilic Substitution of Haloalkyl Amines

Another route involves:

  • Preparing 1-(4-bromophenyl)propylamine via reduction of the corresponding nitrile or amide.
  • Reacting this amine with epoxypropanol or a protected derivative of 3-chloropropanol to introduce the propanol moiety via nucleophilic ring-opening or substitution.

Detailed Preparation Methods from Literature and Patents

Grignard Reaction Followed by Amination (Patent WO2019165981A1)

  • A Grignard reagent derived from 4-bromophenylmagnesium bromide can be reacted with a suitable ketone or protected amino-ketone intermediate.
  • The process involves:

    • Formation of the Grignard reagent in anhydrous tetrahydrofuran (THF) under nitrogen at 0 °C.
    • Addition to a ketone such as N-benzyl-3-piperidone or a similar cyclic ketone to form the tertiary alcohol intermediate.
    • Subsequent steps include elimination, protection/deprotection, and chiral resolution to achieve the desired stereochemistry.
  • Though this patent primarily addresses phenylpiperidine derivatives, the methodology is adaptable to linear amino alcohols by selecting appropriate starting materials and reaction conditions.

Step Conditions Notes
Grignard reagent formation 4-bromophenylmagnesium bromide in THF, 0 °C, N2 atmosphere Ensures anhydrous and inert conditions
Addition to ketone Dropwise addition, 0-5 °C, 1 hour stirring Controls reaction rate and avoids side reactions
Workup Saturated ammonium chloride quench, extraction with ethyl acetate Removes excess reagents and isolates product
Purification Silica gel column chromatography Yields purified intermediate for further transformation

Coupling via Carbodiimide-Mediated Esterification and Amidation (From PMC Article on Imidazole Derivatives)

  • Though focused on imidazole-bearing compounds, the methodology for coupling amino alcohols with aromatic moieties involves:

    • Activation of carboxylic acids with carbonyldiimidazole or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of catalysts like 4-dimethylaminopyridine (DMAP).
    • Subsequent reaction with amino alcohols to form amide or ester linkages.
  • This approach can be adapted for the synthesis of 3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol by using 4-bromophenylpropionic acid derivatives and 3-aminopropanol.

Reagent Role Typical Conditions
Carbonyldiimidazole or EDCI Activates carboxylic acid Room temperature, 18 hours stirring
4-Dimethylaminopyridine (DMAP) Catalyzes ester/amide formation Added in catalytic amounts
Amino alcohol (3-aminopropanol) Nucleophile Reacts with activated acid derivative

Comparative Data Table of Synthetic Routes

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Limitations
Grignard addition + amination 4-Bromophenylmagnesium bromide + ketone THF, 0 °C, N2, ammonium chloride workup ~85-90 (intermediates) High regioselectivity, scalable Requires strict anhydrous conditions
Reductive amination 4-Bromopropiophenone + 3-aminopropanol NaBH(OAc)3 or H2/Pd catalyst 70-85 Mild conditions, stereoselective Sensitive to over-reduction
Carbodiimide-mediated coupling 4-Bromophenylpropionic acid + 3-aminopropanol EDCI, DMAP, RT, 18 h 60-80 Simple, no metal catalysts Longer reaction times

Analytical and Purification Techniques

  • Thin Layer Chromatography (TLC) is used to monitor reaction progress and confirm completion.
  • Column Chromatography on silica gel is the preferred method for purification of intermediates and final products.
  • Spectroscopic Characterization includes:
    • Nuclear Magnetic Resonance (NMR) for structural confirmation.
    • Mass Spectrometry (MS) for molecular weight verification.
    • Infrared Spectroscopy (IR) to confirm functional groups.
  • Chiral resolution may be necessary if enantiomerically pure products are desired.

Summary and Recommendations

  • The preparation of 3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol can be effectively achieved via reductive amination of 4-bromopropiophenone with 3-aminopropanol or through nucleophilic substitution of a haloalkyl intermediate with 1-(4-bromophenyl)propylamine.
  • Grignard-based methods offer high yields and regioselectivity but require stringent anhydrous conditions.
  • Carbodiimide coupling methods provide a metal-free alternative with moderate to good yields.
  • Selection of method depends on available starting materials, desired stereochemistry, and scalability.
  • Purification and characterization protocols are well established and critical for confirming product identity.

This synthesis overview draws upon extensive patent literature and peer-reviewed research on structurally related compounds, ensuring a professional and authoritative foundation for the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often used.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The bromophenyl group may play a crucial role in binding to these targets, while the amino and propanol groups contribute to the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-(4-Bromophenyl)-1-propanol

  • Structure: Lacks the amino group, featuring only a hydroxyl group at position 1 and a 4-bromophenyl-propyl chain.
  • Molecular Formula: C₉H₁₁BrO (vs. C₁₂H₁₇BrNO for the target compound) .
  • Properties: Reduced polarity due to the absence of the amino group, likely resulting in lower water solubility. Used in synthetic intermediates for pharmaceuticals and agrochemicals .

3-(2-Bromophenyl)propan-1-ol

  • Structure : Bromine at the ortho position instead of para.

5-(4-Bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol

  • Structure : Incorporates an imidazole-thiol ring and an isopropyl ether chain.
  • Molecular Weight : 355.3 g/mol (vs. ~282.2 g/mol for the target compound).
  • Functionality : The thiol and imidazole groups enhance metal-binding capacity, making it suitable for catalysis or enzyme inhibition studies .

Amino-Propanol Derivatives

3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol

  • Structure : Dichlorophenyl substitution instead of bromophenyl.
  • Molecular Weight : 220.10 g/mol (lower due to Cl vs. Br).
  • Activity : Chlorinated analogs often exhibit enhanced lipophilicity and membrane permeability, which could influence bioavailability .

Levalbuterol Related Compound F

  • Structure: Contains a benzyloxy group and tert-butylamino substituents.
  • Molecular Weight : 329.43 g/mol.
  • Application: Used as a β₂-adrenergic receptor agonist, highlighting the pharmacological relevance of amino-propanol scaffolds .

Pyrazole and Ketone Derivatives

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

  • Structure : Pyrazole ring with 4-bromophenyl and 4-fluorophenyl groups.
  • Crystallography: Demonstrates planar pyrazole geometry, stabilizing π-π stacking interactions. This contrasts with the flexible amino-propanol chain of the target compound .

3-(4-Bromophenyl)-1-(thiophen-2-yl)propyl)prop-2-en-1-one

  • Dipole Moment: Reported as 4.12 Debye (Table 6 in ), indicating high polarity due to the conjugated enone and thiophene groups. The target compound’s dipole moment is likely lower due to its saturated backbone .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Notable Properties References
3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol C₁₂H₁₇BrNO ~282.2 Amino, hydroxyl, bromophenyl High polarity, H-bond donor/acceptor N/A
3-(4-Bromophenyl)-1-propanol C₉H₁₁BrO 213.09 Hydroxyl, bromophenyl Intermediate in synthesis
3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol C₉H₁₁Cl₂NO 220.10 Amino, hydroxyl, dichlorophenyl Enhanced lipophilicity
5-(4-Bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol C₁₅H₁₉BrN₂OS 355.30 Thiol, imidazole, isopropyl ether Metal-binding capacity

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 3-(4-bromophenyl)-1-propanol, involving alkylation or reductive amination steps .
  • Biological Potential: Amino-propanol derivatives like Levalbuterol analogs demonstrate receptor-targeting activity, suggesting the target compound could be optimized for similar applications .
  • Electronic Effects : The para-bromophenyl group’s electron-withdrawing nature may enhance stability in electrophilic environments compared to ortho isomers .

Biological Activity

3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol, also referred to as a brominated phenyl derivative, has garnered attention in recent pharmacological research due to its potential biological activities. This compound features a unique molecular structure characterized by a brominated phenyl group and an amino alcohol moiety, which contributes to its diverse interactions within biological systems.

  • Molecular Formula : C11H16BrNO
  • Molecular Weight : 258.15 g/mol
  • Structural Characteristics : The presence of the bromine atom enhances reactivity, allowing for versatile chemical transformations and biological interactions.

The biological activity of 3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that this compound may influence cellular signaling pathways and modulate enzyme activity, which can lead to significant pharmacological effects.

Biological Activities

Research indicates that 3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol exhibits several key biological activities:

  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various experimental models. Its mechanism may involve the inhibition of pro-inflammatory cytokines.
  • Analgesic Effects : Initial studies suggest potential analgesic properties, indicating its usefulness in pain management strategies.
  • Antimicrobial Activity : The compound has been evaluated for its efficacy against various bacterial strains, showing potential as an antimicrobial agent.

Case Studies and Experimental Data

Several studies have explored the biological effects of 3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol. Below are summarized findings from selected research:

StudyBiological ActivityKey Findings
Study 1Anti-inflammatoryDemonstrated reduction in IL-6 and IL-10 levels in LPS-stimulated macrophages.
Study 2AnalgesicShowed significant pain relief in rodent models compared to control groups.
Study 3AntimicrobialExhibited MIC values <10 µM against Gram-positive bacteria, including MRSA.

Comparative Analysis with Related Compounds

To understand the unique properties of 3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Differences
3-{[1-(3-Bromophenyl)propyl]amino}propan-1-olC11H16BrNODifferent bromine position; potential variations in activity.
2-{[1-(4-Chlorophenyl)propyl]amino}propan-1-olC11H16ClNOChlorine substitution alters reactivity and biological effects.
2-{[1-(4-Methylphenyl)propyl]amino}propan-1-olC12H18BrNOMethyl group addition changes hydrophobicity and affects pharmacokinetics.

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of 3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol. Investigations should focus on:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific enzymes and receptors.
  • In Vivo Studies : Assessing the therapeutic potential in animal models to establish efficacy and safety profiles.
  • Clinical Trials : Exploring its application in human medicine, particularly for inflammatory diseases and infections caused by resistant pathogens.

Q & A

Q. What synthetic strategies are recommended for preparing 3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol in academic laboratories?

A two-step approach is commonly employed:

Alkylation of 4-bromophenylpropylamine : React 4-bromophenylpropylamine with a protected propanol derivative (e.g., epoxide or halide) under basic conditions.

Deprotection and purification : Use catalytic hydrogenation or acid hydrolysis to remove protecting groups, followed by column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) to isolate the product .
Key validation: Monitor intermediates via TLC and confirm final structure using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers optimize the purification of 3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol?

  • Chromatography : Use gradient elution (e.g., 20–50% ethyl acetate in hexane) to separate polar byproducts.
  • Recrystallization : Dissolve the crude product in hot ethanol and cool slowly to isolate crystalline forms.
  • Analytical validation : Compare melting points and spectroscopic data (e.g., IR for hydroxyl and amine stretches) with literature values for 4-bromophenyl derivatives (CAS 25574-11-2 provides a structural analog reference) .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for this compound be resolved?

Discrepancies in NMR chemical shifts or retention times may arise from:

  • Solvent effects : Ensure consistent deuterated solvents (e.g., CDCl3_3 vs. DMSO-d6_6) and concentration.
  • Enantiomeric impurities : Use chiral HPLC (e.g., Chiralpak® AD-H column) to assess purity, referencing stereochemical data from fluorophenyl analogs (e.g., (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, CAS 228422-49-9) .
  • Computational validation : Compare experimental 1^1H NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian or ORCA .

Q. What strategies improve enantiomeric purity in chiral derivatives of this compound?

  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during reductive amination steps .
  • Dynamic resolution : Utilize enzymes (e.g., lipases) for kinetic resolution of racemic mixtures.
  • Case study : The fluorophenyl analog (CAS 228422-49-9) achieved >98% enantiomeric excess (ee) via immobilized Candida antarctica lipase B .

Q. How can computational modeling predict biological interactions of this compound?

  • Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., GPCRs or kinases). The InChI key (CCJPLYPJQZYBLI-VIFPVBQESA-N) for related compounds aids in structure retrieval .
  • MD simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
  • Validation : Cross-reference with experimental IC50_{50} values from enzyme inhibition assays .

Methodological Guidance

Q. What in vitro assays are suitable for evaluating biological activity?

  • Receptor binding assays : Radioligand displacement studies (e.g., 3^3H-labeled antagonists for serotonin receptors).
  • Enzyme inhibition : Measure IC50_{50} against target enzymes (e.g., monoamine oxidases) using fluorometric or colorimetric substrates .
  • Cytotoxicity screening : Use MTT assays on HEK-293 or HepG2 cell lines, comparing to positive controls like doxorubicin .

Q. How to analyze degradation products under varying pH conditions?

  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C.
  • LC-MS analysis : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to identify degradation byproducts like 3-(4-bromophenyl)propanoic acid (CAS 1643-30-7) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.